molecular formula C9H6BrN3 B1502737 3-Bromo-6-(pyridin-3-yl)pyridazine CAS No. 1159818-53-7

3-Bromo-6-(pyridin-3-yl)pyridazine

Cat. No.: B1502737
CAS No.: 1159818-53-7
M. Wt: 236.07 g/mol
InChI Key: QKBBEDNMZSDEPW-UHFFFAOYSA-N
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Description

3-Bromo-6-(pyridin-3-yl)pyridazine (CAS 1159818-53-7) is a high-purity chemical building block designed for advanced research and development. Its molecular formula is C9H6BrN3, with a molecular weight of 236.07 . The compound features a pyridazine ring linked to a pyridine ring, a structure recognized for its significant dipole moment and robust hydrogen-bonding capacity, which are valuable properties in molecular recognition and drug design . The bromine substituent at the 3-position of the pyridazine ring makes this compound a versatile intermediate in chemical synthesis. It enables selective functionalization at this site through various cross-coupling reactions, allowing researchers to construct complex organic frameworks and heterocyclic molecules . The inherent properties of the pyridazine heterocycle, such as its inherent polarity, can be advantageous in medicinal chemistry campaigns to optimize the physicochemical properties of drug candidates . Pyridazine derivatives are widely studied as biologically-active compounds and have shown moderate to high activity against various bacteria and fungi in research settings . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-6-pyridin-3-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBBEDNMZSDEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671690
Record name 3-Bromo-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-53-7
Record name 3-Bromo-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

3-Bromo-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-6-(pyridin-3-yl)pyridazine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the compound's derivatives and the biological system in which it is used.

Comparison with Similar Compounds

Table 1: Comparative Data for 3-Bromo-6-(pyridin-3-yl)pyridazine and Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br at C3; pyridin-3-yl at C6 C₉H₆BrN₃ 236.07 Cross-coupling intermediate
3-Bromo-6-(pyridin-2-yl)pyridazine Br at C3; pyridin-2-yl at C6 C₉H₆BrN₃ 236.07 Soluble in DMSO/chloroform; organic synthesis
3-Bromo-6-(trifluoromethyl)pyridazine Br at C3; CF₃ at C6 C₅H₂BrF₃N₂ 237.98 Electron-withdrawing group; research applications
3-Bromo-6-isopropylpyridazine Br at C3; isopropyl at C6 C₇H₁₀BrN₂ 217.08 Hydrobromide salt; synthetic precursor
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Br at C3; Cl at C6; fused imidazole C₇H₄BrClN₄ 259.49 Pharmacological candidate (safety data in )

Key Observations:

Substituent Position : The pyridinyl group’s position (2 vs. 3) alters electronic and steric profiles. For instance, 3-Bromo-6-(pyridin-2-yl)pyridazine may exhibit different hydrogen-bonding capabilities compared to the pyridin-3-yl analog due to nitrogen positioning, impacting receptor binding in drug design .

Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 3-Bromo-6-(trifluoromethyl)pyridazine enhances metabolic stability and electrophilicity, making it suitable for agrochemical or medicinal chemistry applications .

Halogen Variants : Chlorine substitution (e.g., 3-Bromo-6-chloroimidazo[1,2-b]pyridazine) may reduce reactivity compared to bromine but improves cost-effectiveness in large-scale synthesis .

Physicochemical Properties

  • Solubility : Pyridinyl-substituted derivatives generally exhibit moderate solubility in polar organic solvents, whereas alkyl-substituted analogs (e.g., isopropyl) may require salt formation (e.g., hydrobromide) for enhanced aqueous solubility .
  • Reactivity : Bromine at position 3 is a prime site for cross-coupling reactions, while the pyridazine ring’s nitrogen atoms facilitate coordination in metal-catalyzed transformations .

Biological Activity

3-Bromo-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with significant biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound has the molecular formula C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3. The compound features a bromine atom at the third position and a pyridin-3-yl group at the sixth position of the pyridazine ring. The presence of the bromine atom enhances its reactivity, allowing for various interactions with biological targets.

Research indicates that compounds with similar structures to this compound have been studied for their effects on various biological targets, including receptor tyrosine kinases and enzymes involved in cellular signaling pathways. The compound's unique structural characteristics influence its binding affinity and interaction with these biological molecules, making it a candidate for further pharmacological studies.

Antitrypanosomal Activity

One notable area of research involves the antitrypanosomal activity of related compounds. For instance, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidines demonstrated that certain derivatives exhibited potent antitrypanosomal activity against Trypanosoma brucei, with IC50 values as low as 0.38 μM . Although not directly tested, the structural similarities suggest that this compound may also exhibit similar activity.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Molecular docking studies can elucidate its mechanism of action by assessing how well it interacts with specific receptors or enzymes through biochemical assays.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-6-(pyridin-2-yl)pyridazineBromine at position 3, pyridin-2-yl at position 6Different electronic properties due to pyridinic substitution
3-Bromo-6-(pyridin-4-yl)pyridazineBromine at position 3, pyridin-4-yl at position 6Varying steric effects impacting reactivity
3-Bromo-6-(pyridin-2-yl)pyrimidineBromine at position 3, pyridinic substitutionDistinct ring structure offering different reactivity

The distinct substitution pattern and presence of both bromine and pyridine functionalities impart unique chemical reactivity and biological activity compared to its analogs.

Study on Antiparasitic Activity

In a study examining various pyrimidine derivatives for their antiparasitic activity, it was found that some compounds showed significant selectivity towards Trypanosoma brucei while maintaining low toxicity towards human cells (L6 myoblasts). For example, one derivative demonstrated an IC50 value of 4.8 μM against T.b.r., indicating promising potential for drug development in treating diseases like African sleeping sickness .

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials: 3-bromotetrazine and various silyl-enol ethers.
  • Catalyst: Boron trifluoride etherate (BF3·OEt2) or other commercially available Lewis acids.
  • Conditions: Mild temperatures, typically room temperature to slightly elevated, under inert atmosphere.
  • Outcome: Formation of 3-bromo-4-substituted pyridazines with exclusive regioselectivity, avoiding the formation of 3-bromo-5-substituted isomers.

Advantages

  • High regioselectivity ensures the bromine is retained at the 3-position.
  • Mild reaction conditions prevent degradation or unwanted side reactions.
  • The method is scalable, demonstrated by gram-scale synthesis with improved yields (up to 93%).
  • The brominated pyridazines obtained are excellent substrates for further functionalization via cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Representative Reaction Scheme and Yields

Entry Silyl-Enol Ether Substrate Product Yield (%) Regioselectivity Notes
1 1-monosubstituted silyl-enol ether Up to 93 Exclusive Scalable to 500 mg scale
2 Various aryl-substituted silyl-enol ethers 70-90 Exclusive Good functional group tolerance

This method was reported by Schnell et al. (University of Zurich) with detailed experimental validation and downstream functionalization studies.

Downstream Functionalization

The 3-bromo substituent in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions:

These transformations demonstrate the synthetic utility of the brominated pyridazine scaffold for constructing diverse 3,4-disubstituted pyridazines with controlled substitution patterns.

Comparative Summary of Preparation Methods

Feature Bromination of 6-(pyridin-3-yl)pyridazine iEDDA Reaction with 3-Bromotetrazine and Silyl-Enol Ethers
Regioselectivity Moderate Exclusive
Reaction Conditions Moderate temperature, possible harshness Mild, Lewis acid mediated
Yield Moderate to good High (up to 93%)
Scalability Possible but may require optimization Demonstrated gram-scale synthesis
Functional Group Tolerance Limited Broad
Downstream Functionalization Possible but less straightforward Highly versatile via cross-coupling

Additional Notes and Research Findings

  • The iEDDA method avoids the use of harsh reagents like POBr3 or strong thermal conditions, making it more environmentally benign and operationally simple.
  • No azaphilic attack (undesired nucleophilic substitution on nitrogen atoms) was observed under the iEDDA conditions, which is a common side reaction in pyridazine chemistry.
  • The brominated pyridazine intermediates are valuable for medicinal chemistry applications due to their potential biological activities and ease of modification.
  • Alternative synthetic routes involving multi-step transformations from chlorinated pyridazine derivatives or nucleoside analogs exist but are less direct and efficient for this specific compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-6-(pyridin-3-yl)pyridazine, and what key reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, describes a Suzuki-Miyaura coupling using 3-bromopyridine and a pyridazine precursor under controlled conditions (Pd catalyst, pentane-Et₂O solvent, 58% yield). Key factors include:

  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄) for efficient coupling.
  • Solvent : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates.
  • Temperature : Moderate heating (60–100°C) to accelerate reactivity without decomposition.
  • Purification : Flash chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Distinct aromatic proton signals confirm substitution patterns. For instance, δ 8.42 ppm (td, J = 1.9, 8.0 Hz) in CDCl₃ corresponds to pyridinyl protons .
  • ¹³C NMR : Assigns carbon environments, particularly the bromine-bearing carbon (~105–110 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 278.96 g/mol).
  • TLC : Monitors reaction progress using silica gel and UV visualization .

Q. What purification methods are recommended for isolating this compound with high purity?

  • Methodology :

  • Chromatography : Flash silica gel chromatography (hexane/EtOAc gradients) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield crystalline products.
  • Challenges : Bromine’s electron-withdrawing effect can cause byproducts; rigorous washing (e.g., NaHCO₃ for acidic impurities) improves purity .

Advanced Research Questions

Q. How does the bromine substituent at the 3-position affect the pyridazine ring’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculates electron density maps, showing bromine’s σ-withdrawing and π-donating effects, which activate the C-3 position for nucleophilic substitution .
  • Experimental Data : Hammett constants (σₚ ≈ 0.23) indicate moderate deactivation, favoring cross-coupling over electrophilic substitution. Comparative studies with chloro analogs show slower reaction kinetics due to bromine’s larger size .

Q. How does the pyridin-3-yl group’s position influence intermolecular interactions in biological targets?

  • Methodology :

  • Molecular Docking : Pyridin-3-yl’s nitrogen participates in hydrogen bonding with protein residues (e.g., kinase ATP-binding pockets). shows derivatives with pyridin-3-yl exhibit 10-fold higher binding affinity than pyridin-2-yl analogs.
  • SAR Studies : Methyl or fluoro substitutions on the pyridine ring modulate lipophilicity (logP) and bioavailability .

Q. Can computational methods predict regioselectivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT/MD Simulations : Transition state modeling identifies C-3 as the most electrophilic site (activation energy ΔG‡ ≈ 18 kcal/mol for SNAr).
  • Kinetic Isotope Effects : Deuterium labeling at C-6 confirms slower substitution rates due to steric hindrance from the pyridinyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-(pyridin-3-yl)pyridazine
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3-Bromo-6-(pyridin-3-yl)pyridazine

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